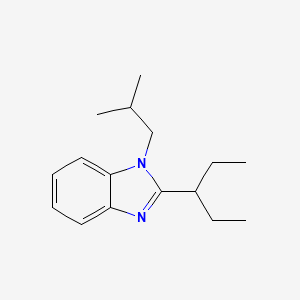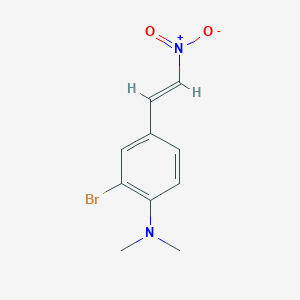
N-(1,3-benzodioxol-5-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)butanamide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as "ecstasy" or "molly." It is a potent stimulant that produces feelings of euphoria, increased energy, and heightened sensory perception. MDMA has been the subject of extensive scientific research due to its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)butanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. The increase in neurotransmitter release leads to the feelings of euphoria and increased energy associated with N-(1,3-benzodioxol-5-ylmethyl)butanamide use.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)butanamide use can have both short-term and long-term effects on the body. Short-term effects include increased heart rate, elevated blood pressure, and increased body temperature. Long-term effects can include damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that produces consistent effects, making it useful for studying the effects of neurotransmitter release on mood and behavior. However, N-(1,3-benzodioxol-5-ylmethyl)butanamide use in lab experiments is limited by ethical concerns and the potential for long-term harm to study participants.
Direcciones Futuras
There are several future directions for scientific research on N-(1,3-benzodioxol-5-ylmethyl)butanamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)butanamide in treating other psychiatric disorders such as depression and addiction. Another area of interest is the development of safer and more effective methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)butanamide. Finally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)butanamide use and the potential for harm to study participants.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)butanamide is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)butanamide using a reducing agent such as aluminum amalgam.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)butanamide has been the subject of extensive scientific research due to its potential therapeutic uses. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)butanamide-assisted psychotherapy can be effective in treating PTSD and anxiety. N-(1,3-benzodioxol-5-ylmethyl)butanamide has also been studied for its potential use in treating other psychiatric disorders such as depression and addiction.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-12(14)13-7-9-4-5-10-11(6-9)16-8-15-10/h4-6H,2-3,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOQORCVVMSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)



![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
